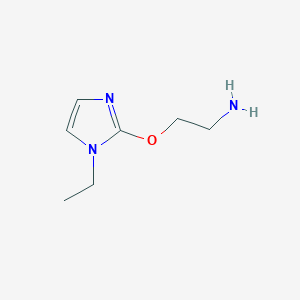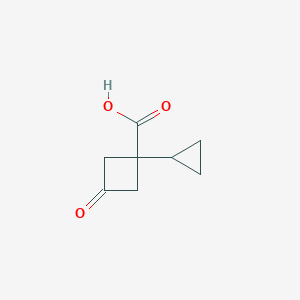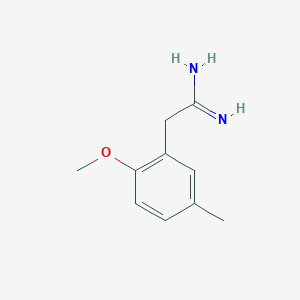
2-(2-Methoxy-5-methylphenyl)acetimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Methoxy-5-methylphenyl)acetimidamide is an organic compound with the molecular formula C10H14N2O It is a derivative of acetimidamide, featuring a methoxy and a methyl group attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxy-5-methylphenyl)acetimidamide typically involves the reaction of 2-methoxy-5-methylbenzaldehyde with ammonium acetate and acetic anhydride. The reaction is carried out under reflux conditions, followed by purification through recrystallization.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Methoxy-5-methylphenyl)acetimidamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The imidamide group can be reduced to form an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Products may include 2-(2-methoxy-5-methylphenyl)acetic acid.
Reduction: Products may include 2-(2-methoxy-5-methylphenyl)ethylamine.
Substitution: Products may include brominated or nitrated derivatives of the original compound.
Applications De Recherche Scientifique
2-(2-Methoxy-5-methylphenyl)acetimidamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may be used in studies involving enzyme inhibition or receptor binding due to its structural similarity to biologically active compounds.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(2-Methoxy-5-methylphenyl)acetimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and methyl groups on the phenyl ring can influence the compound’s binding affinity and specificity. The imidamide group can form hydrogen bonds or ionic interactions with target molecules, affecting their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methoxy-5-methylphenylacetamide
- 2-Methoxy-5-methylphenylacetic acid
- 2-Methoxy-5-methylphenylamine
Uniqueness
2-(2-Methoxy-5-methylphenyl)acetimidamide is unique due to the presence of the imidamide group, which imparts distinct chemical and biological properties. This group allows for specific interactions with molecular targets that are not possible with similar compounds lacking the imidamide functionality.
Propriétés
Formule moléculaire |
C10H14N2O |
|---|---|
Poids moléculaire |
178.23 g/mol |
Nom IUPAC |
2-(2-methoxy-5-methylphenyl)ethanimidamide |
InChI |
InChI=1S/C10H14N2O/c1-7-3-4-9(13-2)8(5-7)6-10(11)12/h3-5H,6H2,1-2H3,(H3,11,12) |
Clé InChI |
NUESIHZCLJDTPO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)OC)CC(=N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[2-(Propan-2-yl)-1,3-thiazol-5-yl]piperidine](/img/structure/B15322612.png)
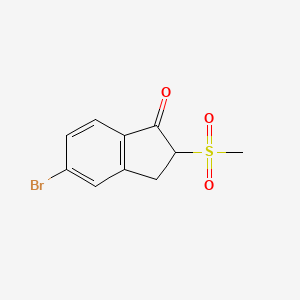
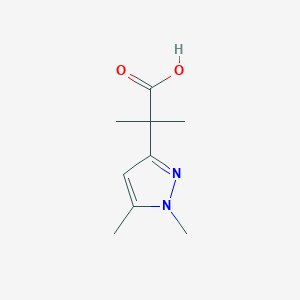

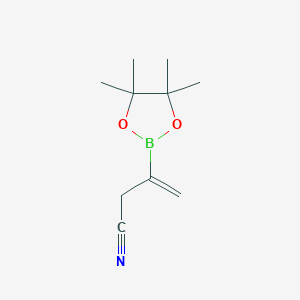
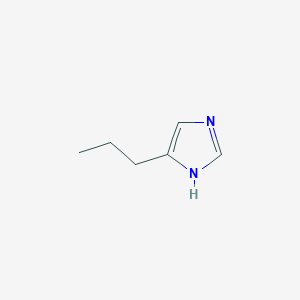
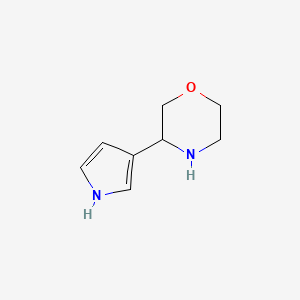
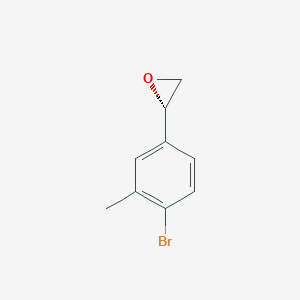
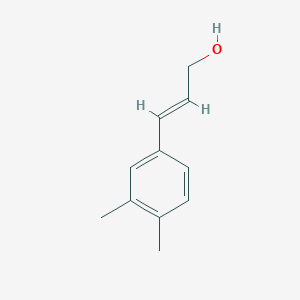
![2-Methyl-3-[3-(trifluoromethyl)phenyl]pyrrolidine hydrochloride](/img/structure/B15322649.png)
